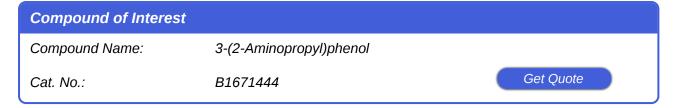


Benchmarking Purity Standards of 3-(2-Aminopropyl)phenol: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **3-(2-Aminopropyl)phenol** purity standards, offering supporting experimental data and detailed methodologies for accurate evaluation. As a critical intermediate in the synthesis of various pharmaceutical compounds, the purity of **3-(2-Aminopropyl)phenol** is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This document outlines the key analytical techniques for purity assessment and presents a comparative analysis of hypothetical commercially available standards.

Comparative Analysis of 3-(2-Aminopropyl)phenol Purity Standards

The following table summarizes the quantitative data for two representative purity standards of **3-(2-Aminopropyl)phenol**, herein designated as Standard A and Standard B. These represent typical purity grades available, with Standard A being a high-purity reference standard and Standard B being a standard-grade material.



| Parameter | Standard A (High Purity) | Standard B (Standard Grade) | Methodology |
|-------------------|-----------------------------|--------------------------------|--|
| Purity (by HPLC) | ≥ 99.5% | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Conforms to structure | ¹ H NMR, ¹³ C NMR, MS |
| Major Impurity | ≤ 0.1% | ≤ 0.5% | HPLC, GC-MS |
| Total Impurities | ≤ 0.5% | ≤ 2.0% | HPLC, GC-MS |
| Residual Solvents | ≤ 0.1% | ≤ 0.5% | Headspace GC-MS |
| Water Content | ≤ 0.2% | ≤ 0.5% | Karl Fischer Titration |
| Appearance | White to off-white solid | White to light brown solid | Visual Inspection |

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are fundamental for the accurate assessment of **3-(2-Aminopropyl)phenol** purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate, identify, and quantify each component in a mixture.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).



• Flow Rate: 1.0 mL/min.

Detection: UV at 274 nm.[1]

Injection Volume: 10 μL.

- Sample Preparation: Accurately weigh and dissolve the **3-(2-Aminopropyl)phenol** standard in the mobile phase to a final concentration of 1 mg/mL.
- Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is employed to identify and quantify volatile and semi-volatile impurities.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).[2]
- Carrier Gas: Helium at a constant flow rate.[2]
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, ramp to 280°C.
- Mass Spectrometer: Electron ionization (EI) mode.
- Sample Preparation: Derivatization with a suitable agent (e.g., BSTFA) may be required to improve the volatility of phenolic compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of the **3-(2-Aminopropyl)phenol** molecule.[4][5][6]

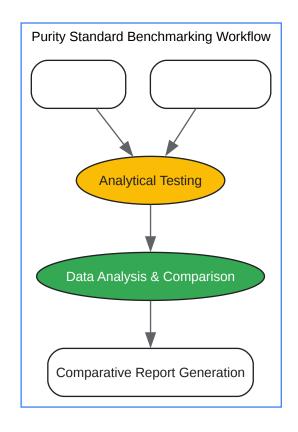


- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄.
- Experiments:
 - ¹H NMR: To determine the proton environment and confirm the presence of key functional groups.
 - 13C NMR: To identify the number and type of carbon atoms.
 - 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, confirming the overall structure.
- Sample Preparation: Dissolve approximately 10 mg of the standard in 0.7 mL of the deuterated solvent.

Visualizing the Workflow

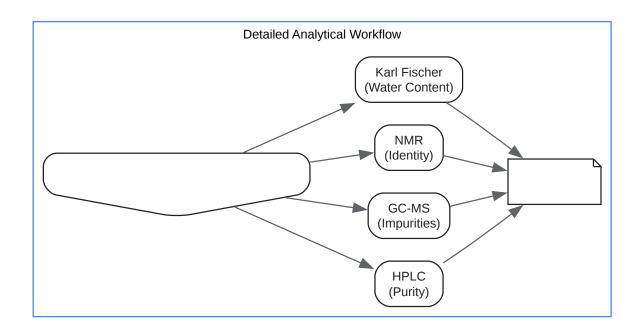
The following diagrams illustrate the logical workflow for benchmarking the purity standards of **3-(2-Aminopropyl)phenol**.





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Caption: Logical workflow for comparing purity standards.





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Caption: Experimental workflow for purity analysis.

Conclusion

The selection of an appropriate purity standard for **3-(2-Aminopropyl)phenol** is a critical decision in drug development and research. High-purity standards, such as the hypothetical "Standard A," are essential for use as reference materials in analytical method development, validation, and as starting materials in GMP-compliant syntheses where impurity levels must be strictly controlled. Standard grade materials, like "Standard B," may be suitable for early-stage research and process development where cost is a significant factor.

It is imperative that researchers and scientists perform their own comprehensive analysis using the methodologies outlined in this guide to verify the purity of their specific batches of **3-(2-Aminopropyl)phenol**, ensuring the integrity and reproducibility of their work.

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